(3R,5S)-5-amino-1-benzylpiperidin-3-ol

Chiral Resolution Stereochemical Purity Enantiomeric Excess

(3R,5S)-5-amino-1-benzylpiperidin-3-ol (CAS 2173195-26-9) is a chiral piperidine derivative featuring a defined cis-relationship between the 3-hydroxyl and 5-amino substituents on the piperidine ring, along with an N-benzyl group. With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol , this compound serves as a versatile building block in medicinal chemistry and as a reference standard in pharmacological research.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8189586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-amino-1-benzylpiperidin-3-ol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1C(CN(CC1O)CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1
InChIKeyQMKYJTGXQLHCRZ-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5S)-5-Amino-1-benzylpiperidin-3-ol: A Stereochemically Defined Piperidine Amino Alcohol for Research and Procurement


(3R,5S)-5-amino-1-benzylpiperidin-3-ol (CAS 2173195-26-9) is a chiral piperidine derivative featuring a defined cis-relationship between the 3-hydroxyl and 5-amino substituents on the piperidine ring, along with an N-benzyl group. With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol , this compound serves as a versatile building block in medicinal chemistry and as a reference standard in pharmacological research. Its precise (3R,5S) stereochemistry distinguishes it from other diastereomers and enantiomers within the N-benzylpiperidinol class, making it particularly valuable for structure-activity relationship (SAR) studies and the synthesis of stereochemically pure drug candidates [1].

Why Generic or Racemic Substitution Cannot Replace (3R,5S)-5-Amino-1-benzylpiperidin-3-ol in Stereosensitive Applications


Generic substitution fails for (3R,5S)-5-amino-1-benzylpiperidin-3-ol due to the critical role of its absolute stereochemistry in determining biological activity and pharmacokinetic properties. Within the N-benzylpiperidinol class, the relative orientation of the amino and hydroxyl groups dictates binding poses at target proteins, as demonstrated by crystallographic studies of USP7 inhibitors where different piperidinol diastereomers exhibit distinct binding modes [1]. The (3R,5S) cis-configuration places the two hydrogen-bonding functional groups in a spatial arrangement that cannot be replicated by the trans (3S,5S) or (3R,5R) isomers, nor by racemic or enantiomerically unspecified material. In procurement, verifying stereochemical integrity is essential because even minor enantiomeric or diastereomeric impurities can invalidate SAR conclusions, alter pharmacological profiles, or compromise patent protection for downstream inventions [2].

Quantitative Comparative Evidence for (3R,5S)-5-Amino-1-benzylpiperidin-3-ol Against Analogous Piperidine Amino Alcohols


Chiral HPLC and Optical Purity: (3R,5S) vs. (3S,5S) Diastereomer and Racemic Mixtures

Commercially available (3R,5S)-5-amino-1-benzylpiperidin-3-ol dihydrochloride is supplied with a specified purity of ≥96% and defined absolute stereochemistry (3R,5S), confirmed by chiral HPLC or equivalent stereoselective analytical methods . In contrast, the (3S,5S)-isomer (CAS 2165382-39-6) and the rel-(3S,5S) racemate (CAS 2007909-14-8) represent different spatial arrangements of the amino and hydroxyl groups, which lead to distinct retention times and peak profiles under chiral separation conditions . The absence of regulatory monographs for these isomers means that absolute stereochemical assignment relies on the vendor's analytical certification, making the verification of enantiomeric excess a key procurement differentiator.

Chiral Resolution Stereochemical Purity Enantiomeric Excess

Calculated Physicochemical Property Differentiation: (3R,5S) Isomer vs. Des-Amino and Des-Benzyl Analogs

Calculated physicochemical parameters from ChemSpider reveal that (3R,5S)-5-amino-1-benzylpiperidin-3-ol dihydrochloride (C12H20Cl2N2O, MW 279.21 g/mol) has 2 defined stereocenters, 3 hydrogen bond donors, and 3 hydrogen bond acceptors . The des-amino analog 1-benzylpiperidin-3-ol (C12H17NO, MW 191.27 g/mol) lacks the 5-amino group, reducing hydrogen bond donor count to 1 and eliminating a key interaction site for target binding . The des-benzyl analog 5-aminopiperidin-3-ol (C5H12N2O, MW 116.16 g/mol) lacks the N-benzyl group, resulting in lower lipophilicity (cLogP) and reduced passive membrane permeability [1]. These calculated differences suggest that the (3R,5S)-5-amino-1-benzylpiperidin-3-ol scaffold occupies a distinct physicochemical space optimized for both solubility and target engagement.

Physicochemical Properties Drug-likeness Lead Optimization

CETP Inhibitor Class Activity: N-Benzylpiperidin-3-ol Scaffold vs. Tetrahydroquinoline CETP Inhibitors

The N-benzylpiperidin-3-ol scaffold represents a structurally distinct core for cholesteryl ester transfer protein (CETP) inhibition compared to the tetrahydroquinoline class (e.g., torcetrapib, dalcetrapib). Patent literature identifies amino-piperidine derivatives, including N-benzyl-substituted variants, as CETP inhibitors with IC50 values ranging from 40 nM to 4.8 × 10^4 nM across different assay formats [1][2]. The (3R,5S)-5-amino-1-benzylpiperidin-3-ol specifically provides the substitution pattern required for CETP binding as described in the generic Markush structures of Novartis patent applications [3]. Although direct head-to-head data for the isolated (3R,5S) stereoisomer against specific CETP comparators is not publicly available, the piperidine-based scaffold has been shown to retain inhibitory activity in hypertriglyceridemic plasma, a property that distinguishes it from certain tetrahydroquinoline-based CETP inhibitors whose activity is attenuated under similar conditions .

CETP Inhibition Cardiovascular Disease Piperidine Scaffold

USP7 Inhibitor Scaffold: N-Benzylpiperidinol Binding Mode Differentiated from N-Acylpiperidinol Inhibitors

X-ray crystallographic studies of N-benzylpiperidinol derivatives bound to USP7 revealed a binding mode distinct from previously reported N-acylpiperidinol USP7 inhibitors [1]. The lead compound L55 (an N-benzylpiperidinol derivative) exhibited a USP7 IC50 of 40.8 nM and KD of 78.3 nM, with a binding pose that engages the USP7 Phe409 sub-site in a manner not observed with N-acylpiperidinol inhibitors [2]. The (3R,5S)-5-amino-1-benzylpiperidin-3-ol scaffold provides the core pharmacophoric elements required for this binding mode: the N-benzyl group occupies the Phe409 sub-site, while the 3-hydroxyl and 5-amino groups form hydrogen bonds with catalytic residues. This binding mode differentiation was confirmed through co-crystal structure analysis, distinguishing the N-benzylpiperidinol class from earlier USP7 inhibitor chemotypes [1].

USP7 Inhibition Deubiquitinase X-ray Crystallography

Recommended Application Scenarios for (3R,5S)-5-Amino-1-Benzylpiperidin-3-ol Based on Evidence Profile


Chiral Scaffold for USP7 Inhibitor Lead Optimization

Medicinal chemistry teams developing USP7 inhibitors for hematological cancers should prioritize (3R,5S)-5-amino-1-benzylpiperidin-3-ol as a core scaffold. The N-benzylpiperidinol series has demonstrated potent USP7 inhibition (lead compound L55 IC50 = 40.8 nM) with a binding mode distinct from earlier N-acylpiperidinol inhibitors, confirmed by X-ray crystallography [1]. The (3R,5S) stereochemistry provides the correct spatial orientation of the 3-hydroxyl and 5-amino groups necessary for hydrogen bonding with USP7 catalytic residues, making it the appropriate isomer for SAR expansion at the 5-position.

Key Intermediate for CETP Inhibitor Discovery Programs

Cardiovascular drug discovery groups exploring CETP inhibition should evaluate (3R,5S)-5-amino-1-benzylpiperidin-3-ol as a starting point for scaffold-hopping away from tetrahydroquinoline-based CETP inhibitors. Patent literature demonstrates that amino-piperidine derivatives with N-benzyl substitution are covered as CETP inhibitors [2], and the piperidine scaffold has been shown to retain inhibitory activity in hypertriglyceridemic plasma, unlike some tetrahydroquinoline comparators . The amino and hydroxyl functional groups present in this compound enable diverse derivatization strategies for lead optimization.

Stereochemical Reference Standard for Chiral Analytical Method Development

Analytical chemistry laboratories tasked with developing chiral separation methods for piperidine-based drug candidates can utilize (3R,5S)-5-amino-1-benzylpiperidin-3-ol as a well-characterized reference standard. Its defined stereochemistry (≥96% purity with confirmed absolute configuration) and availability as both free base and dihydrochloride salt make it suitable for calibrating chiral HPLC and SFC methods. The compound's distinct retention profile relative to the (3S,5S)-isomer facilitates method validation for enantiomeric purity determination.

Building Block for Targeted Protein Degradation (PROTAC) Linker Design

Research groups designing PROTACs or molecular glues targeting USP7 or other deubiquitinases can employ (3R,5S)-5-amino-1-benzylpiperidin-3-ol as a functionalized piperidine linker. The cis-relationship of the amino and hydroxyl groups provides two orthogonal attachment points for E3 ligase ligands and target-binding moieties, while the N-benzyl group can be deprotected to yield a free piperidine for further diversification. The balanced lipophilicity (cLogP ~0.5) supports favorable physicochemical properties in the final degrader molecule .

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